molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B111864
CAS No.: 1417789-49-1
M. Wt: 212.29 g/mol
InChI Key: TUIAJQPTVCSWOB-DTWKUNHWSA-N
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Description

(1S,6R)-3-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo structure. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazabicyclo structure allows for specific binding interactions, which can modulate the activity of the target molecules. The Boc group provides stability and protection during these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1S,6R)-3-Acetyl-3,7-diazabicyclo[4.2.0]octane
  • (1S,6R)-3-Benzyl-3,7-diazabicyclo[4.2.0]octane
  • (1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octane

Uniqueness

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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